molecular formula C22H25N3O6S B3457488 ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B3457488
M. Wt: 459.5 g/mol
InChI Key: XVIRRKYJQZNCAH-UHFFFAOYSA-N
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Description

ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as acylation, nitration, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups into the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE include other thiophene derivatives with various functional groups. Examples include:

  • ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-AMINOBENZAMIDO)THIOPHENE-3-CARBOXYLATE
  • ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the nitro group may enhance its reactivity or biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

ethyl 5-(azepane-1-carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S/c1-3-31-22(28)17-14(2)18(21(27)24-12-6-4-5-7-13-24)32-20(17)23-19(26)15-8-10-16(11-9-15)25(29)30/h8-11H,3-7,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIRRKYJQZNCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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ETHYL 5-(AZEPANE-1-CARBONYL)-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

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